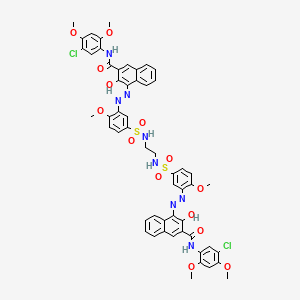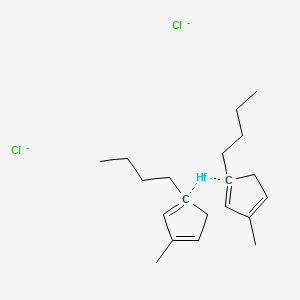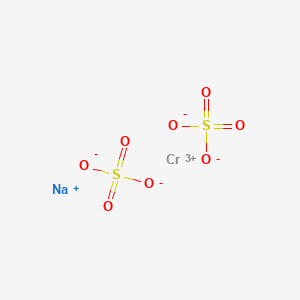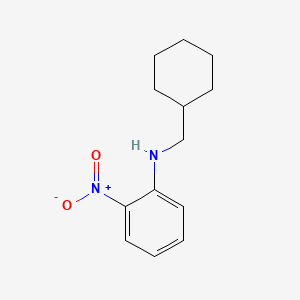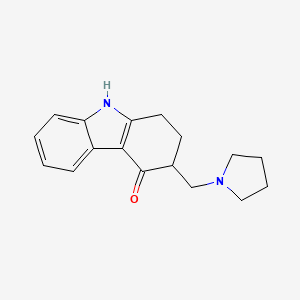
Tetradecyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl chloroacetate is an organic compound with the molecular formula C16H31ClO2This compound is characterized by its chloroacetate group attached to a tetradecyl chain, making it a member of the chloroacetate esters family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecyl chloroacetate can be synthesized through the esterification of chloroacetic acid with tetradecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature conditions are crucial to ensure the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Reactions: Amides, thioesters, and other substituted derivatives.
Hydrolysis: Chloroacetic acid and tetradecanol.
Aplicaciones Científicas De Investigación
Tetradecyl chloroacetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of tetradecyl chloroacetate involves its interaction with specific molecular targets. The chloroacetate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can result in the modification of the target molecule’s structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Chloroacetic Acid: A simpler compound with a similar chloroacetate group but lacking the long tetradecyl chain.
Dichloroacetic Acid: Contains two chloro groups and is used in various chemical syntheses.
Trichloroacetic Acid: Contains three chloro groups and is used as a reagent in organic chemistry.
Uniqueness
Tetradecyl chloroacetate is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties compared to its simpler counterparts.
Propiedades
Número CAS |
18277-86-6 |
|---|---|
Fórmula molecular |
C16H31ClO2 |
Peso molecular |
290.9 g/mol |
Nombre IUPAC |
tetradecyl 2-chloroacetate |
InChI |
InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17/h2-15H2,1H3 |
Clave InChI |
INPWKHSGGJNIIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


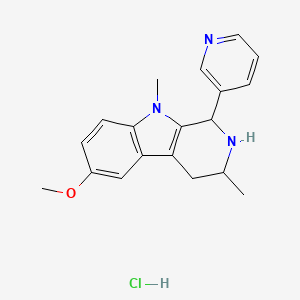
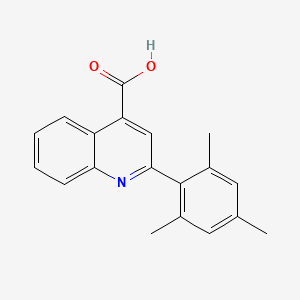
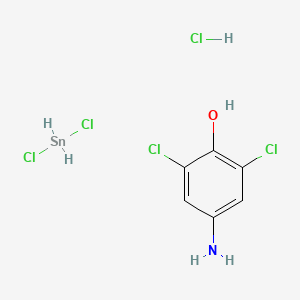
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

